![molecular formula C9H14N2O B2717869 1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine CAS No. 2416242-83-4](/img/structure/B2717869.png)
1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine
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Overview
Description
1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine, also known as (3-cyclobutyl-1,2-oxazol-4-yl)methanamine, is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine is a liquid at room temperature .Scientific Research Applications
Neurochemistry and Neurotoxicity
The neurochemical effects and potential neurotoxicity of amphetamine derivatives, including MDMA, a structurally related compound, have been extensively studied. MDMA has been shown to elicit biphasic responses in animals, categorized into acute and long-term effects, which include alterations in serotonin (5-HT) levels and neurotoxicity. These findings could be relevant when considering the neurochemical pathways and potential toxicity of "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine" due to structural similarities or shared pharmacological properties with MDMA and its derivatives (McKenna & Peroutka, 1990).
Drug Metabolism
The metabolism of small-molecule drugs involves Cytochrome P450 (CYP) enzymes, which are crucial for understanding drug-drug interactions (DDIs) and the metabolic pathways of pharmaceutical compounds. Chemical inhibitors of CYP isoforms are essential tools for deciphering the involvement of specific CYP isoforms in drug metabolism. This research is pertinent for compounds like "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine," which may undergo metabolism via similar pathways (Khojasteh et al., 2011).
Synthetic Chemistry
The synthesis of 1,2,3-triazoles, another heterocyclic compound class, has been explored due to their diverse applications in drug discovery, material science, and bioconjugation. Given the structural similarities, the synthetic routes and methodologies developed for triazoles might offer insights or be adaptable for synthesizing and studying "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine" and its derivatives. These methods include copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of heterocyclic compounds in various scientific applications (Kaushik et al., 2019).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(3-cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-5-8-6-12-11-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYIUBTRQBGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CON=C1C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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